4-Amino-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-2,2-dimethylbutanenitrile is a chemical compound with the CAS Number: 1198163-62-0 . It has a molecular weight of 112.17 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves treating a solution of benzyl (3-cyano-3-methylbutyl)carbamate in tetrahydrofuran with 10% palladium on activated carbon and stirring at room temperature under a hydrogen balloon for 2 hours . Another method involves a multi-step reaction with N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate in N,N-dimethyl-formamide at 27°C for 2 hours .Molecular Structure Analysis
The molecular structure of this compound consists of a butanenitrile backbone with two methyl groups attached to the second carbon atom and an amino group attached to the fourth carbon atom .Scientific Research Applications
Synthesis and Chemical Reactions
4-Amino-2,2-dimethylbutanenitrile serves as a precursor or intermediary in synthesizing a wide range of chemical compounds. The cyclization of related nitriles has led to the production of cyclopropane derivatives, showcasing its utility in creating geminally functionalized cyclopropanes and exploring their chemical reactivity, including rearrangements into azetidine and oxazine derivatives via Favorskii-derived intermediates (Aelterman et al., 1999).
Photoinduced Intramolecular Charge Transfer
Compounds structurally similar to this compound, such as 4-(dimethyl)aminobenzonitrile, have been studied for their photophysical and photochemical properties. These studies have provided insights into the mechanisms of photoinduced intramolecular charge transfer (ICT), which is crucial for understanding dual fluorescence and the design of novel photonic materials (Rappoport & Furche, 2004).
Crystal Structure Analysis
Research on the crystal structures of aminobenzonitriles has contributed to the understanding of molecular geometry, which is fundamental in designing materials with specific optical and electronic properties. This includes studies on how the amino group's orientation affects the compound's overall structure and properties (Heine et al., 1994).
Sensing Applications
The design of colorimetric sensors for detecting volatile acids and organic amine gases has utilized derivatives of α-cyanostilbene, which shares a functional group with this compound. These studies highlight the compound's potential in developing sensitive detection systems for environmental monitoring and safety applications (Cao et al., 2020).
Protein Interaction Studies
Derivatives of 4-N,N-dimethylamino-1,8-naphthalimide, related to this compound, have been applied in studying dynamic protein interactions. These compounds, due to their solvatochromic fluorescence properties, serve as powerful tools for probing the local solvent environment around proteins, facilitating the study of protein structure and function (Loving & Imperiali, 2008).
properties
IUPAC Name |
4-amino-2,2-dimethylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHBQKCGBXOWLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198163-62-0 |
Source
|
Record name | 4-amino-2,2-dimethylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.